2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its specific arrangement of functional groups and heterocycles. It is known for its significance in various scientific and industrial applications, especially due to its unique chemical properties that facilitate numerous reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide typically involves multistep procedures starting from readily available precursors. Key steps include:
Formation of Thiazole Ring: : Initial reactions involve the construction of the 1,3-thiazole ring through condensation reactions involving α-haloketones and thiourea under controlled acidic or basic conditions.
Formation of Pyrazolo[3,4-d]pyrimidine Moiety: : This involves cyclization reactions, where pyrimidine and pyrazole derivatives undergo a series of condensation reactions. Specific reagents, such as hydrazine derivatives, are often employed to facilitate the ring closure under thermal or catalytic conditions.
Linking of Piperidinyl and Thiazole Moieties: : The linkage is established via alkylation reactions where the intermediate compounds are combined, often requiring the use of catalysts or specific reaction environments to ensure high yields and purity.
Industrial Production Methods
Industrial production scales up these synthetic routes using continuous flow techniques and process optimization to enhance efficiency. Advanced reactors and real-time monitoring systems ensure stringent control over reaction parameters, leading to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to derivatives with modified electronic properties.
Reduction: : Reduction reactions often utilize agents like lithium aluminium hydride to achieve selective reductions.
Substitution: : Nucleophilic substitution reactions enable the replacement of certain functional groups, facilitated by reagents such as halides or other nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium, platinum, and various organocatalysts for facilitating specific transformations.
Major Products Formed
Major products include a range of oxidized, reduced, and substituted derivatives, each possessing unique properties for further application in various fields.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.
Biology
Biologically, it is studied for its interaction with various biomolecules, providing insights into enzyme inhibition and receptor binding.
Medicine
Medically, its derivatives are researched for their potential as therapeutic agents, particularly in the treatment of certain cancers and infectious diseases.
Industry
Industrially, it finds applications in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects through specific mechanisms, including:
Molecular Targets: : It targets specific enzymes and receptors, modulating their activity.
Pathways Involved: : It influences cellular signaling pathways, particularly those involving kinase and phosphatase interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-N-{2-[4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide
2,4-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide
Uniqueness
Compared to these compounds, 2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide exhibits unique binding affinities and reactivity patterns, attributed to the specific steric and electronic effects of the piperidinyl group.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7OS/c1-12-15(27-13(2)23-12)18(26)19-6-9-25-17-14(10-22-25)16(20-11-21-17)24-7-4-3-5-8-24/h10-11H,3-9H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQEKIGGHIFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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